Dimethyldipentyltin

Description

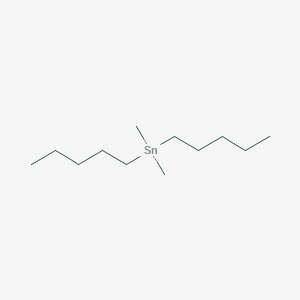

Dimethyldipentyltin (C12H26Sn) is an organotin compound characterized by two methyl and two pentyl groups bonded to a central tin atom. Organotin compounds are widely used in industrial applications, including as stabilizers in polyvinyl chloride (PVC) production, catalysts in chemical synthesis, and biocides. The pentyl substituents in this compound contribute to its solubility in organic solvents and moderate thermal stability, making it suitable for applications requiring prolonged heat resistance. However, its synthesis and handling pose challenges due to the toxicity and environmental persistence common to organotin compounds .

Properties

CAS No. |

91635-35-7 |

|---|---|

Molecular Formula |

C12H28Sn |

Molecular Weight |

291.06 g/mol |

IUPAC Name |

dimethyl(dipentyl)stannane |

InChI |

InChI=1S/2C5H11.2CH3.Sn/c2*1-3-5-4-2;;;/h2*1,3-5H2,2H3;2*1H3; |

InChI Key |

DOXLUOFKAGVYDD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC[Sn](C)(C)CCCCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Dimethyldipentyltin typically involves the reaction of tin tetrachloride with organolithium or Grignard reagents. The general reaction can be represented as follows:

SnCl4+2RLi→R2SnCl2+2LiCl

In this reaction, R represents the organic group, which in the case of this compound would be methyl and pentyl groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reagents and products. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality of the final product .

Chemical Reactions Analysis

Dimethyldipentyltin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form tin oxides. Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reduction reactions can convert this compound to lower oxidation states of tin. Reducing agents such as lithium aluminum hydride can be used.

Substitution: Substitution reactions involve replacing one or more of the organic groups attached to the tin atom. Halogenation is a common substitution reaction where halogens like chlorine or bromine replace the organic groups.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Dimethyldipentyltin has several scientific research applications:

Chemistry: It is used as a catalyst in various organic reactions, including polymerization and coupling reactions.

Biology: Research has shown that organotin compounds can have biological activity, including antimicrobial and antifungal properties.

Medicine: Some organotin compounds are being investigated for their potential use in cancer therapy due to their ability to inhibit tumor growth.

Industry: This compound is used in the production of PVC (polyvinyl chloride) as a stabilizer to prevent degradation during processing

Mechanism of Action

The mechanism by which Dimethyldipentyltin exerts its effects involves the interaction with cellular components. In biological systems, it can interact with proteins and enzymes, disrupting their normal function. This disruption can lead to cell death, which is why some organotin compounds are being studied for their potential use in cancer therapy. The molecular targets and pathways involved include the inhibition of mitochondrial function and the induction of oxidative stress .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Dimethyldipentyltin with structurally related organotin compounds:

Key Findings:

- Substituent Effects: Aliphatic vs. Aromatic Groups: this compound’s pentyl groups enhance solubility in non-polar solvents compared to the aromatic phenyl groups in Dimethyldiphenyltin, which improve thermal stability but reduce solubility . Reactivity: Dibutyltin diacetate’s acetate ligands increase its reactivity as a catalyst but also elevate its toxicity, particularly in aquatic systems .

Thermal Stability :

Dimethyldiphenyltin’s aromatic structure grants superior heat resistance (~300°C), making it preferred for high-temperature PVC processing, whereas this compound’s aliphatic chains limit its stability to ~250°C .Toxicity and Handling :

All three compounds exhibit significant hazards. Dimethyldiphenyltin requires stringent respiratory and dermal protection due to its H335 (respiratory irritation) classification , while Dibutyltin diacetate’s acute toxicity necessitates specialized disposal protocols .

Analytical and Production Challenges

Recent advancements in analytical methods, such as those validated in 2021, emphasize the need for precise quantification of organotin compounds due to their structural complexity and environmental risks . For example:

- This compound : Requires gas chromatography-mass spectrometry (GC-MS) for detection, with detection limits improved to 0.1 ppb in recent methodologies .

- Dibutyltin Diacetate : Hydrolyzes rapidly in water, complicating long-term environmental monitoring .

Production of dimethyltin derivatives, including this compound, faces challenges in achieving high purity due to side reactions during alkylation. Evidence from 2024 highlights innovations in solvent-free synthesis to reduce waste, though scalability remains problematic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.